Aloe-emodin-8-O-beta-D-glucopyranoside

Beschreibung

Contextualization of Anthraquinone (B42736) Glycosides in Medicinal Plants

Anthraquinone glycosides represent a significant class of naturally occurring compounds found in various medicinal plants. uomus.edu.iquomustansiriyah.edu.iqslideshare.net These compounds consist of an anthraquinone aglycone linked to a sugar moiety. uomus.edu.iq The basic structure is derived from anthracene (B1667546), and they exist in different oxidation levels as derivatives of anthraquinone, anthrone, or oxanthrone, and sometimes in dimeric forms. uomus.edu.iquomustansiriyah.edu.iq

Plants containing these glycosides, such as those from the Aloe, Cassia, Rheum, and Rhamnus genera, have a long history of use in traditional medicine. uomus.edu.iqnih.govresearchgate.net The pharmacological activity of these glycosides is largely attributed to their aglycones, which are released upon hydrolysis by intestinal microflora. researchgate.net The sugar portion of the molecule plays a crucial role in transporting the aglycone to the site of action in the large intestine. uomus.edu.iquomustansiriyah.edu.iq Without this sugar moiety, the free anthraquinones exhibit minimal therapeutic activity. uomus.edu.iquomustansiriyah.edu.iq The diverse biological activities of anthraquinones are a result of their molecular configuration, which allows them to interact with various cellular components. mdpi.com

Significance of Aloe-emodin-8-O-beta-D-glucopyranoside as a Bioactive Metabolite

This compound is a prominent anthraquinone glycoside that has been identified in a number of medicinal plants, including Rheum palmatum, Rheum officinale, Senna alexandrina, Polygonum multiflorum, and various Aloe species. nih.govchembk.comnih.gov It is a glycosylated derivative of aloe-emodin (B1665711), an anthraquinone known for its biological activities. cymitquimica.com

The significance of this compound in natural product research stems from its own demonstrated biological effects. Research has shown that this compound exhibits a range of activities, contributing to the therapeutic profiles of the plants in which it is found.

Detailed Research Findings:

Enzyme Inhibition: this compound has been identified as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), with an IC50 value of 26.6 μM. chembk.combiocrick.commedchemexpress.commedchemexpress.comtargetmol.com This enzyme is a target in the study of metabolic diseases.

Glucose Metabolism: The compound is believed to play a key role in managing hyperglycemia. mdpi.com It has been shown to enhance glucose transport, uptake, and its conversion to glycogen, as well as regulate the expression of GLUT4, a glucose transporter. mdpi.com

Anti-proliferative Effects: Aloe-emodin-8-O-glycoside has demonstrated anti-proliferative effects by modulating gene expression and inducing apoptosis. mdpi.com

Hepatotoxicity Studies: In studies evaluating the hepatotoxicity of various anthraquinone glycosides, emodin-8-O-β-D-glucopyranoside was among the compounds investigated to understand the potential liver toxicity associated with certain herbal medicines. researchgate.net

The presence of the glucose moiety in this compound can influence its solubility, stability, and bioavailability compared to its aglycone, aloe-emodin. cymitquimica.com This highlights the importance of studying the glycosylated forms of these bioactive compounds to fully understand their pharmacological potential.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Molecular Weight | 432.4 g/mol |

| Appearance | Light yellow powder |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents. chembk.com |

| CAS Number | 33037-46-6 |

Data sourced from PubChem and other chemical supplier databases. chembk.comnih.govbiorlab.com

Table 2: Natural Sources of this compound

| Plant Species | Family |

| Rheum palmatum (Chinese Rhubarb) | Polygonaceae |

| Rheum officinale | Polygonaceae |

| Senna alexandrina (Senna) | Fabaceae |

| Aloe vera (Aloe barbadensis) | Asphodelaceae |

| Polygonum multiflorum | Polygonaceae |

| Saussurea lappa | Asteraceae |

| Sophora alopecuroides L. | Fabaceae |

This table is compiled from multiple research articles and databases. nih.govchembk.comnih.govcymitquimica.combiocrick.commedchemexpress.com

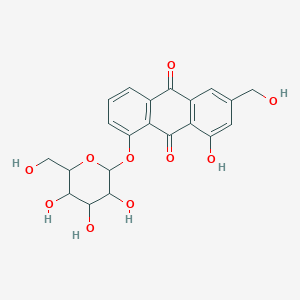

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-3-(hydroxymethyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZBWUUJNJEYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33037-46-6 | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 238 °C | |

| Record name | 1,8-Dihydroxy-3-hydroxymethylanthraquinone 8-O-b-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Phytochemical Sourcing and Isolation Methodologies of Aloe Emodin 8 O Beta D Glucopyranoside

Natural Occurrence and Botanical Sources

This compound has been identified in several plant families, most notably in species belonging to the Asphodelaceae, Asteraceae, and Polygonaceae families. Its presence is often associated with the plant's roots, rhizomes, or leaf exudates.

Genus Aloe Species

The genus Aloe is well-known for its rich chemical composition, including various anthraquinones and their glycosides. Among the numerous species, Aloe vera (L.) Burm. f. has been specifically identified as a source of aloe-emodin-8-O-beta-D-glucopyranoside. nih.govsigmaaldrich.com The compound is found alongside other significant phytochemicals like aloin (B1665253) A, aloin B, and aloeresin E within the plant. nih.gov While the aglycone, aloe-emodin (B1665711), is a common constituent in the leaf exudates of many Aloe species, the glycosylated form, this compound, is also a notable component. wikipedia.orgben-erikvanwyk.com

Saussurea lappa

Saussurea lappa, a species from the Asteraceae family, is another confirmed botanical source of this compound. medchemexpress.comabmole.comglpbio.com Research has documented the isolation of this compound from the roots of the plant. biocrick.com In these studies, this compound was identified along with a variety of other compounds, including lignan (B3055560) glycosides and other anthraquinones like rhein-8-O-beta-D-glucopyranoside and chrysophanol (B1684469). biocrick.com

Rheum palmatum

The rhizomes of Rheum palmatum, commonly known as Chinese rhubarb, are a significant source of anthraquinone (B42736) derivatives, including this compound. nih.govrahtiapp.fi Quantitative analyses have been performed on Rheum species to determine the concentration of this and other related compounds. rsc.org The compound is often found with its aglycone, emodin (B1671224), and other glycosides such as emodin-8-O-β-D-glucoside and chrysophanol-8-O-β-D-glucoside. rsc.orgmdpi.com

Table 1: Quantitative Analysis of Anthraquinones in a Rheum Sample

| Compound | Amount (mg/g) |

| Aloe-emodin-8-O-β-D-glucoside | 4.418 |

| Rhein-8-O-β-D-glucoside | 5.142 |

| Chrysophanol-8-O-β-D-glucoside | 4.677 |

| Emodin-8-O-β-D-glucoside | 3.508 |

| Physcion-8-O-β-D-glucoside | 2.767 |

| Aloe-emodin | 1.631 |

| Rhein (B1680588) | 1.746 |

| Emodin | 2.037 |

| Chrysophanol | 1.188 |

| Physcion (B1677767) | 0.899 |

Data sourced from a study analyzing 24 samples by Quantitative Analysis of Multi-Components by Single Marker (QAMS). The table shows results for sample Rh01. rsc.org

Reynoutria japonica (Polygonum cuspidatum) and Related Polygonaceae Species

Reynoutria japonica, also known by its synonym Polygonum cuspidatum, is a well-documented source of this compound. mdpi.comchembk.com This plant, belonging to the Polygonaceae family, is known for producing a wide array of secondary metabolites. mdpi.comwikipedia.org The compound is present alongside other significant anthraquinones like emodin, physcion, and their respective glucosides. nih.govmmsl.cz Studies have focused on the rhizomes of Reynoutria species for the isolation of these compounds. nih.gov

Advanced Extraction and Isolation Techniques for this compound

The isolation and purification of this compound from complex plant matrices require sophisticated separation techniques due to the presence of structurally similar compounds.

Modern extraction methods often begin with solvent extraction, using solvents like ethanol (B145695) or methanol, sometimes assisted by ultrasonication to enhance efficiency. biocrick.comcabidigitallibrary.org Following initial extraction, various chromatographic techniques are employed for purification.

High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating anthraquinone glycosides. This technique utilizes a liquid-liquid partition system to separate compounds based on their differential partitioning between two immiscible liquid phases. For the separation of emodin glucosides from Reynoutria japonica, a solvent system of petroleum ether: ethyl acetate: methanol: water (4:5:4:5 v/v/v/v) has been successfully used. mdpi.com

Table 2: HSCCC Solvent System for Emodin Glucoside Separation

| Component | Ratio (v/v) |

| Petroleum Ether | 4 |

| Ethyl Acetate | 5 |

| Methanol | 4 |

| Water | 5 |

This system was used in a descending mode for the fractionation of an extract from Reynoutria japonica. mdpi.com

Other advanced techniques often used in combination include:

Medium-Pressure Liquid Chromatography (MPLC): This method is used for the initial enrichment of target compounds from the crude extract, effectively increasing the concentration of this compound before final purification. researchgate.net

Preparative High-Performance Liquid Chromatography (prep-HPLC): Following enrichment by MPLC or fractionation by HSCCC, prep-HPLC is often used as a final polishing step to obtain the compound at a high degree of purity. mdpi.com

Macroporous Resin Column Chromatography: This technique can be employed for the preliminary enrichment of target compounds from aqueous extracts, particularly for separating polar compounds like glycosides. researchgate.net

Ultrasound-Assisted Extraction (UAE): The use of ultrasound can improve the extraction efficiency of anthraquinones from plant material, often with organic solvents like ethanol or specialized green solvents such as natural deep eutectic solvents (NADES). cabidigitallibrary.org

The combination of these techniques allows for the efficient isolation and purification of this compound for further research and analysis.

Preclinical Pharmacological Investigations of Aloe Emodin 8 O Beta D Glucopyranoside

Enzymatic Modulatory Activities

The interaction of natural compounds with enzymes is a cornerstone of drug discovery, offering pathways to modulate biological processes. Aloe-emodin-8-O-beta-D-glucopyranoside, an anthraquinone (B42736) glycoside found in various medicinal plants, has been the subject of preclinical investigations to determine its potential as an enzyme modulator.

Inhibition of Human Protein Tyrosine Phosphatase 1B (hPTP1B)

Research has identified this compound as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B). nih.govresearchgate.netpsu.edubiocrick.commdpi.comnih.govmedchemexpress.com This enzyme is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target in the research for treatments of type 2 diabetes and obesity. The inhibitory activity of this compound against hPTP1B has been quantified with a reported half-maximal inhibitory concentration (IC50) of 26.6 μM. medchemexpress.com This finding suggests that the compound has the potential to interfere with the enzymatic activity of hPTP1B, a characteristic that is of interest in metabolic disease research.

Table 1: Inhibitory Activity of this compound against hPTP1B

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | Human Protein Tyrosine Phosphatase 1B (hPTP1B) | 26.6 μM |

Other Enzyme Interactions

While the inhibitory effect of this compound on hPTP1B is documented, comprehensive preclinical data on its interactions with other enzymes are limited in the current scientific literature. Further research is required to fully elucidate the broader enzymatic modulatory profile of this compound.

Cellular Pharmacodynamics and Mechanisms in In Vitro Models

The study of how a compound affects cells, its pharmacodynamics, is crucial for understanding its potential therapeutic applications, particularly in oncology. While extensive research has been conducted on the aglycone form, aloe-emodin (B1665711), investigations into the specific cellular effects of this compound are less prevalent.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

The anticancer properties of the aglycone, aloe-emodin, have been widely reported across various cancer cell lines, where it has been shown to inhibit proliferation and induce cell death. nih.govfrontiersin.org However, specific studies detailing the antiproliferative and cytotoxic mechanisms of this compound are not as extensively documented. One study has noted its presence in Aloe greenii, which showed significant levels of the compound and was associated with antioxidant activity. researchgate.net Another related compound, emodin-8-O-glucoside, has been shown to inhibit the viability and proliferation of neuroblastoma and glioblastoma cancer cells in a dose-dependent manner. chemfaces.comchemfaces.com For instance, the IC50 values for emodin-8-O-glucoside were determined to be 52.67 µM in C6 mouse glioblastoma cells, 61.24 µM in T98G human glioblastoma cells, and 108.7 µM in SK-N-AS neuroblastoma cells. chemfaces.com It also demonstrated the ability to promote apoptosis in SKOV3 human ovarian cancer cells. chemfaces.com These findings with a closely related molecule suggest a potential area for future research into the specific effects of this compound.

Cell Cycle Arrest Induction (S and G2/M Phases)

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The aglycone, aloe-emodin, has been demonstrated to induce cell cycle arrest at the S and G2/M phases in various cancer cell lines, including colon cancer and melanoma. researchgate.netmdpi.com This is a key mechanism of its anticancer activity. However, specific preclinical studies focusing on the ability of this compound to induce cell cycle arrest in the S and G2/M phases are not extensively available in the current body of scientific literature.

Apoptosis Induction Pathways (Caspase Activation, Bcl-2/Bax Regulation, Endoplasmic Reticulum Stress)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The aglycone, aloe-emodin, is a well-documented inducer of apoptosis through multiple pathways.

Caspase Activation: Aloe-emodin has been shown to activate a cascade of caspases, including caspase-3, caspase-6, caspase-8, and caspase-9, in various cancer cell lines. researchgate.netresearchgate.net This activation leads to the execution phase of apoptosis.

Bcl-2/Bax Regulation: The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is crucial in regulating the mitochondrial pathway of apoptosis. Aloe-emodin has been found to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis. mdpi.com

Endoplasmic Reticulum Stress: Aloe-emodin can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). frontiersin.orgchemfaces.com This is evidenced by the upregulation of proteins such as GRP78, p-PERK, p-eIF2α, and CHOP, which can trigger apoptosis. frontiersin.orgchemfaces.com

While these mechanisms are well-established for aloe-emodin, direct experimental evidence detailing the specific role of this compound in activating these apoptotic pathways is limited. The glycoside moiety may influence the compound's solubility, bioavailability, and cellular uptake, potentially leading to different pharmacodynamic effects compared to its aglycone form. Therefore, dedicated research is necessary to determine if and how this compound engages these critical apoptotic pathways in cancer cells.

Effects on Cell Migration and Invasion

While direct studies on the effects of this compound on cell migration and invasion are limited, extensive research has been conducted on its aglycone, aloe-emodin. Aloe-emodin has demonstrated significant inhibitory effects on the migration and invasion of various cancer cells. nih.govfrontiersin.org

In melanoma cells, aloe-emodin has been shown to prominently reduce both cell migration and invasion. nih.govnih.gov This effect is linked to its ability to inactivate the Wnt/β-catenin signaling pathway. nih.govnih.gov The compound decreases the expression of proteins that promote metastasis, such as matrix metalloproteinase-9 (MMP-9), and downregulates key drivers of cell proliferation and survival like cyclinD1 and c-myc. nih.gov In-vitro wound healing and Transwell invasion assays have confirmed that aloe-emodin treatment significantly impedes the migratory and invasive capabilities of melanoma cells. nih.gov Further studies have noted that aloe-emodin has a more potent effect on cell migration compared to its related compound, emodin (B1671224). consensus.app

Research on human tongue cancer cells (SCC-4) also indicates that aloe-emodin can inhibit migration and invasion by reducing the expression levels of MMP-9. nih.gov Similarly, in studies involving HeLa cervical cancer cells, aloe-emodin inhibited cell migration in a dose-dependent manner. frontiersin.org

Table 1: Effects of Aloe-emodin on Melanoma Cell Processes

This table summarizes the observed effects of the aglycone, aloe-emodin, on various cellular processes in melanoma cell lines based on in vitro studies.

| Cellular Process | Observed Effect of Aloe-emodin | Signaling Pathway Implicated | Reference |

| Cell Proliferation | Significantly reduced | Wnt/β-catenin | nih.govnih.gov |

| Cell Migration | Prominently inhibited | Wnt/β-catenin | nih.govnih.gov |

| Cell Invasion | Prominently inhibited | Wnt/β-catenin | nih.govnih.gov |

| Apoptosis | Significantly enhanced | Wnt/β-catenin | nih.govnih.gov |

| Cell Cycle | G2 phase arrest | Wnt/β-catenin | nih.govnih.gov |

Inhibition of Telomerase Activity

The stabilization of G-quadruplex structures, particularly in the telomeric regions of DNA, is a promising strategy for inhibiting telomerase activity and thus controlling unregulated cell division in cancer. nih.gov Aloe-emodin-8-O-glucoside has been identified as a potent G-quadruplex-binding molecule. nih.gov

Binding studies have revealed that aloe-emodin-8-O-glucoside interacts effectively with G-quadruplex sequences found in the promoter regions of oncogenes such as c-KIT and c-MYC. nih.gov The binding affinity is in the order of 10^5 M^-1, which is notably higher than its ability to bind to standard duplex DNA. nih.gov This preferential binding and stabilization of G-quadruplex structures suggest a mechanism by which this compound may exert its anticancer effects by interfering with telomere maintenance and oncogene expression. nih.gov

Anti-inflammatory Cellular Responses

This compound is recognized for its anti-inflammatory properties. cymitquimica.com Research on its aglycone, aloe-emodin, provides more detailed insights into the specific cellular mechanisms underlying these effects. Aloe-emodin has been shown to exert significant anti-inflammatory actions by modulating key signaling pathways involved in the inflammatory response. mdpi.comscienceopen.com Studies have shown it can suppress the activation of NF-κB, MAPK, and PI3K pathways, which are central to the production of inflammatory mediators. scienceopen.com

In a murine model of sepsis, aloe-emodin treatment was found to alleviate tissue damage and inflammation. scienceopen.com It also demonstrates anti-inflammatory effects in the context of metabolic disorders, reducing the expression of pro-inflammatory cytokines in heart tissue under conditions of hyperlipidemia. mdpi.com

Modulation of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory activity of aloe-emodin, the aglycone of this compound, is its ability to suppress the production of pro-inflammatory cytokines. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, aloe-emodin markedly suppressed the production of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comscienceopen.comtaylorandfrancis.com This suppression occurs at the transcriptional level, as aloe-emodin retards the mRNA expression for the genes encoding these inflammatory mediators. taylorandfrancis.com

In animal models of colitis, aloe-emodin treatment significantly inhibited the mRNA expression of a range of pro-inflammatory cytokines in the colon, including IL-1β, IL-6, tumor necrosis factor-alpha (TNF-α), IL-17a, and IL-12p40. nih.gov Similarly, in sepsis models, serum levels of TNF-α and IL-6 were significantly decreased following treatment with aloe-emodin. scienceopen.com

Table 2: Effect of Aloe-emodin on Pro-inflammatory Cytokine Production

This table details the inhibitory effects of the aglycone, aloe-emodin, on various pro-inflammatory cytokines as observed in different experimental models.

| Cytokine/Mediator | Experimental Model | Observed Effect | Reference |

| IL-1β | LPS-stimulated RAW264.7 cells | Markedly suppressed production | mdpi.comtaylorandfrancis.com |

| IL-1β | DSS-induced colitis in mice | Significantly inhibited mRNA expression | nih.gov |

| IL-6 | LPS-stimulated RAW264.7 cells | Markedly suppressed production | mdpi.comscienceopen.comtaylorandfrancis.com |

| IL-6 | DSS-induced colitis in mice | Significantly inhibited mRNA expression | nih.gov |

| IL-6 | LPS-induced sepsis in mice | Significantly decreased serum levels | scienceopen.com |

| TNF-α | DSS-induced colitis in mice | Significantly inhibited mRNA expression | nih.gov |

| TNF-α | LPS-induced sepsis in mice | Significantly decreased serum levels | scienceopen.com |

| NO | LPS-stimulated RAW264.7 cells | Markedly suppressed production | mdpi.comscienceopen.comtaylorandfrancis.com |

Antioxidant Cellular Mechanisms

This compound is reported to have antioxidant activity. cymitquimica.com Its aglycone, aloe-emodin, demonstrates strong antioxidant effects through various mechanisms. It has been confirmed to possess very strong reducing properties and the capacity to scavenge hydroxyl free radicals. nih.gov

In a murine model of sepsis, which is characterized by excessive oxidative stress, treatment with aloe-emodin led to an improvement in the activity of key antioxidant enzymes. scienceopen.com Specifically, the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver tissues were significantly increased in the aloe-emodin treatment groups compared to the untreated sepsis group. scienceopen.com This indicates that aloe-emodin can bolster the endogenous antioxidant defense system to combat oxidative damage. scienceopen.com

Antibacterial Activities and Membrane-Targeting Mechanisms

While specific studies on the antibacterial properties of the glycoside are not detailed in the provided results, extensive research on its aglycone, aloe-emodin, reveals potent antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Aloe-emodin is considered a promising agent to combat multidrug-resistant strains. nih.goviulm.it

Effects on Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis)

Aloe-emodin demonstrates significant antibacterial activity against Staphylococcus epidermidis and other Gram-positive pathogenic species. nih.gov The primary mechanism of action appears to be the targeting and disruption of the bacterial cell membrane. nih.govnih.gov

Treatment with aloe-emodin leads to deformities in the morphology of S. epidermidis cells and destroys the selective permeability of the cell membrane. nih.goviulm.it Transcriptional analysis of aloe-emodin-treated cells revealed changes in genes involved in peptidoglycan biosynthesis, which is crucial for the integrity of the bacterial cell wall. nih.govnih.gov Further evidence of its bactericidal action is that at its minimum bactericidal concentration (MBC), aloe-emodin eradicated 96.9% of S. epidermidis cells within 4 hours. nih.goviulm.it

Table 3: Antibacterial Activity of Aloe-emodin against Bacterial Strains

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the aglycone, aloe-emodin, against various bacterial species.

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) | Reference |

| Staphylococcus epidermidis | Gram-Positive | 4–32 | 32–128 | nih.goviulm.it |

| Other Gram-Positive Strains | Gram-Positive | 4–32 | 32–128 | nih.goviulm.it |

| Gram-Negative Strains | Gram-Negative | 128–256 | >1024 | nih.goviulm.it |

Compound Reference Table

Cellular Membrane Permeability Alterations

The aglycone form of the compound, aloe-emodin, has been shown to destroy the selective permeability of the cell membranes in Staphylococcus epidermidis. nih.gov Treatment with aloe-emodin resulted in deformities in the morphology of S. epidermidis and increased cytoplasmic membrane permeability. nih.gov The amount of leakage from the bacterial cells after treatment with aloe-emodin was comparable to that induced by the antibiotic oxacillin. nih.gov Furthermore, studies on human colon adenocarcinoma HT-29 cells indicate that aloe-emodin is capable of crossing cellular membranes, suggesting an ability to pass through the intestinal layer. nih.gov

While direct studies on this compound are limited, research on the related compound emodin-8-O-glucoside has demonstrated its ability to penetrate the blood-brain barrier, a highly selective membrane, and distribute within brain tissue. mdpi.com This suggests that the glycoside form may retain the capacity to traverse cellular barriers.

Disruption of Specific Biosynthetic Pathways (e.g., L-lysine)

Investigations into the antibacterial mechanisms of aloe-emodin, the aglycone of this compound, have revealed its impact on essential biosynthetic pathways in bacteria. Transcriptional analysis of Staphylococcus epidermidis treated with aloe-emodin showed altered expression of genes involved in L-lysine biosynthesis. nih.govresearchgate.net This disruption of a critical amino acid synthesis pathway is a key component of its antibacterial effect. nih.govrsc.org In addition to the L-lysine pathway, aloe-emodin treatment also affects genes related to peptidoglycan biosynthesis and sulfur metabolism. nih.gov

Modulation of Biofilm Formation and Cell Adhesion Gene Expression

The aglycone, aloe-emodin, has demonstrated significant effects on the formation of bacterial biofilms, particularly of Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov Its activity is primarily focused on the initial stages of biofilm development, specifically inhibiting adhesion and proliferation. nih.gov Aloe-emodin has been shown to affect S. aureus biofilm development in a dose-dependent manner. nih.gov

Mechanistically, aloe-emodin treatment primarily inhibits the production of extracellular proteins, which are a major component of the S. aureus biofilm extracellular matrix. nih.govresearchgate.net It also reduces the accumulation of polysaccharide intercellular adhesin (PIA) on the cell surface. nih.gov Transcriptional analysis has confirmed that aloe-emodin alters the expression of genes directly related to biofilm formation and cell adhesion. nih.govresearchgate.net

Table 1: Effects of Aloe-emodin on S. aureus Biofilm Components

| Component/Process | Effect of Aloe-emodin | Reference |

|---|---|---|

| Initial Adhesion | Inhibited | nih.gov |

| Extracellular Protein Production | Inhibited | nih.govresearchgate.net |

| Polysaccharide Intercellular Adhesin (PIA) | Reduced Accumulation | nih.gov |

| Biofilm-Related Gene Expression | Altered | nih.govresearchgate.net |

Antiglycation Cellular Interactions

The formation of advanced glycation end products (AGEs) is a key mechanism in the development of diabetic complications. The potential of aloe-emodin, the aglycone of this compound, to inhibit this process has been investigated. nih.gov In a bovine serum albumin (BSA) assay, which measures the formation of glycated albumin, aloe-emodin demonstrated significant antiglycation activity. nih.gov Both aloin (B1665253) and aloe-emodin were found to significantly decrease glycated albumin starting at a concentration of 25 µM. nih.gov

Table 2: Antiglycation Activity of Aloe-emodin

| Compound | Concentration (µM) | % Reduction in Glycation | Reference |

|---|---|---|---|

| Aloe-emodin | 50 | 19.5% | nih.gov |

| Aloin | 50 | 12.8% | nih.gov |

Phytoestrogenic Potential and Estrogen Receptor Binding

The anthraquinones emodin and its derivative aloe-emodin are recognized as phytoestrogens that can modulate estrogen receptor (ER) activity. nih.gov Specifically, aloe-emodin has been shown to suppress the proliferation of breast cancer cells by inhibiting the activation of estrogen receptor α (ERα), a key driver in the progression of many breast cancers. nih.govresearchgate.net

The mechanism of action involves aloe-emodin triggering a decrease in ERα protein levels in a time- and dose-dependent manner. nih.gov It promotes the dissociation of heat shock protein 90 (HSP90) from ERα, which subsequently leads to an increase in ERα ubiquitination and its degradation. researchgate.net This action qualifies aloe-emodin as an estrogen receptor modulator that can negatively regulate ERα activity. nih.gov While both emodin and aloe-emodin inhibit breast cancer cell growth, their molecular mechanisms are distinct. nih.gov

Molecular Targets and Signaling Pathway Modulation by this compound

While much of the detailed pathway analysis has been conducted on its aglycone, this compound itself has been identified as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), with an IC50 of 26.6 μM. medchemexpress.comglpbio.comchembk.commedchemexpress.comtargetmol.com Furthermore, research on the related compound emodin-8-O-β-D-glucopyranoside (EG) shows that the p53 signaling pathway is the most enriched cellular pathway affected by its activity in human colorectal cancer cells. nih.gov

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and migration, and its dysregulation is implicated in various cancers. The aglycone, aloe-emodin, has been found to be a potent inhibitor of this pathway in melanoma and prostate cancer cells. nih.govfrontiersin.org

In melanoma cells, aloe-emodin was shown to inhibit Wnt3a levels and promote the phosphorylation of GSK3-beta and β-catenin. nih.gov This leads to a reduction in the expression of downstream targets like cyclinD1 and c-myc. nih.gov Overexpression of β-catenin was able to reverse the inhibitory effects of aloe-emodin on tumor growth, confirming the pathway's role. nih.gov Similarly, in androgen-independent human prostate cancer cells (DU145), aloe-emodin significantly downregulated β-catenin and its downstream target proteins, cyclin D1 and c-myc. frontiersin.org

Table 3: Modulation of Wnt/β-Catenin Signaling by Aloe-emodin

| Target Protein/Gene | Cell Line | Effect of Aloe-emodin | Reference |

|---|---|---|---|

| Wnt3a | Melanoma | Inhibition | nih.gov |

| GSK3-beta | Melanoma | Promoted Phosphorylation | nih.gov |

| β-catenin | Melanoma | Promoted Phosphorylation | nih.gov |

| β-catenin | Prostate (DU145) | Downregulated | frontiersin.org |

| cyclinD1 | Melanoma, Prostate | Reduced Expression | nih.govfrontiersin.org |

| c-myc | Melanoma, Prostate | Reduced Expression | nih.govfrontiersin.org |

PI3K/Akt Signaling Pathway Attenuation

Current research literature does not provide direct evidence that this compound specifically attenuates the PI3K/Akt signaling pathway. However, related compounds have been studied in this context. The aglycone, aloe-emodin, has been investigated for its effects on pathways that contribute to melanoma, a condition where dysregulation of the PI3K/Akt pathway is a known factor nih.gov. Another compound, Alisol A, has been shown to activate the AKT/GSK3β signaling pathway in models of cerebral ischemia researchgate.net. These findings highlight the importance of the PI3K/Akt pathway in cellular processes, though the direct interaction of this compound with this pathway remains an area for further investigation.

Aryl Hydrocarbon Receptor (AhR) Activation

The direct activation of the Aryl Hydrocarbon Receptor (AhR) by this compound has not been definitively established in the available scientific literature. Research has shown that emodin, a related non-glucosylated anthraquinone, can inhibit the migration of U87 glioblastoma cells by activating the AhR signaling pathway mdpi.comnih.gov. This suggests that the core anthraquinone structure may interact with AhR. However, whether the addition of the glucopyranoside moiety at the 8-position affects this interaction for this compound specifically is not yet clear.

Caspase Cascade Activation

This compound has been demonstrated to promote apoptosis through the activation of the caspase cascade. In studies involving human ovarian cancer cells (SKOV3), the compound was found to up-regulate the expression of the Bax protein while down-regulating Bcl-2, leading to an increase in the relative activity of caspase-3 and caspase-9 mdpi.com.

The aglycone form, Aloe-emodin, also shows significant pro-apoptotic activity through caspase activation. In HeLa cells, Aloe-emodin triggers pyroptosis by activating caspase-9 and the subsequent activation of caspase-3 nih.gov. Further investigation revealed that Aloe-emodin can initiate apoptosis in human nasopharyngeal carcinoma cells through a mechanism involving caspase-8-mediated activation of the mitochondrial death pathway, which in turn activates caspase-9 and -3 nih.gov. This process involves the cleavage of Bid and the release of cytochrome c from the mitochondria nih.govnih.gov.

| Cell Line | Compound | Key Caspases Activated | Observed Effect |

| SKOV3 (Human Ovarian Cancer) | This compound | Caspase-3, Caspase-9 | Promotion of apoptosis mdpi.com |

| HeLa (Human Cervical Cancer) | Aloe-emodin (aglycone) | Caspase-9, Caspase-3 | Induction of pyroptosis nih.gov |

| NPC (Human Nasopharyngeal Carcinoma) | Aloe-emodin (aglycone) | Caspase-8, Caspase-9, Caspase-3 | Induction of apoptosis nih.gov |

Other Identified Molecular Interactions

A notable molecular interaction of this compound is its activity as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B). medchemexpress.comtargetmol.comabmole.comchembk.commedchemexpress.com This inhibitory action has been quantified with an IC₅₀ value of 26.6 μM. medchemexpress.commedchemexpress.com Protein tyrosine phosphatases like PTP1B are crucial regulators of signal transduction pathways, and their inhibition is a target for various therapeutic strategies.

Additionally, the aglycone, aloe-emodin, has been found to exert neuroprotective effects by inhibiting the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in models of cerebral ischemia nih.gov. This action suppresses microglial pyroptosis and influences microglial phenotype transformation nih.gov.

In Vivo Animal Model Studies of this compound Activities

Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Models

In vivo studies have demonstrated the neuroprotective potential of this compound in animal models of cerebral ischemia-reperfusion injury. mdpi.comnih.govnih.gov In a study using male Wistar rats subjected to focal cerebral injury, treatment with the compound was shown to reduce the neurological deficit score and decrease the area of cerebral infarction in a dose-dependent manner. nih.gov

The mechanism behind this neuroprotection appears to be linked to its antioxidant properties. The administration of this compound led to increased activity of superoxide dismutase (SOD) and enhanced total antioxidative capability within the brain tissue. nih.gov Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.gov Importantly, the compound was found to be capable of penetrating the blood-brain barrier and distributing within the brain tissue, a critical characteristic for centrally acting therapeutic agents. mdpi.comnih.govnih.gov

The aglycone, aloe-emodin, also confers neuroprotection in similar models by regulating microglial polarization and pyroptosis through the inhibition of the NLRP3 inflammasome nih.gov.

Table of In Vivo Neuroprotective Effects in Ischemia-Reperfusion Model

| Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|

| Neurological Deficit Score | Reduced | nih.gov |

| Cerebral Infarction Area | Reduced | nih.gov |

| Superoxide Dismutase (SOD) Activity | Increased | nih.gov |

| Total Antioxidative Capability | Increased | nih.gov |

| Malondialdehyde (MDA) Level | Decreased | nih.gov |

Impact on Glutamate-Induced Neuronal Damage

In addition to its effects in ischemia models, this compound has shown efficacy in protecting against glutamate-induced neuronal damage in vitro. researchgate.netmdpi.comnih.govnih.gov Glutamate (B1630785) is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in neuronal death following stroke and other neurological disorders.

In studies using cultured cortical cells from fetal rats, this compound was found to inhibit the neuronal damage caused by exposure to glutamate. nih.gov This finding suggests that part of its neuroprotective action is derived from its ability to counteract glutamate neurotoxicity, complementing its antioxidative effects. researchgate.netnih.gov

Antitumor Efficacy in Murine Models (e.g., Glioblastoma Xenografts)

Research into the direct in vivo antitumor effects of this compound in murine models of glioblastoma is still an emerging field. However, studies on its constituent aglycone, Aloe-emodin, and the closely related compound Emodin-8-O-glucoside provide significant insights into its potential therapeutic efficacy.

Studies utilizing human glioblastoma cell lines have demonstrated the antiproliferative effects of these related compounds. For instance, Emodin-8-O-glucoside has been shown to inhibit the viability and proliferation of C6 mouse glioblastoma cells in a dose-dependent manner. mdpi.com In one study, the half-maximal inhibitory concentration (IC₅₀) of Emodin-8-O-glucoside was determined for several nervous system tumor cell lines. mdpi.com

| Cell Line | Type | IC₅₀ (µM) |

| C6 | Mouse Glioblastoma | 52.67 |

| T98G | Human Glioblastoma | 61.24 |

| SK-N-AS | Human Neuroblastoma | 108.7 |

Furthermore, in vivo studies on Aloe-emodin, the aglycone of this compound, have shown promising results. In a xenograft model using U87MG human glioblastoma cells subcutaneously injected into nude mice with severe combined immunodeficiency, treatment with Aloe-emodin resulted in the inhibition of tumor growth. nih.gov This suggests a potential systemic antitumor effect of the compound. nih.gov The treatment demonstrated a significant, time- and dose-dependent decrease in the proliferation of U87MG cells. nih.govresearchgate.net

Investigations into combination therapies have also been conducted. The additive inhibitory effect of Aloe-emodin with temozolomide, a standard chemotherapy agent for glioblastoma, was confirmed in patient-derived glioma cell lines that exhibit drug-resistant phenotypes. mdpi.comresearchgate.net

Penetration of the Blood-Brain Barrier

A critical factor for the efficacy of any therapeutic agent targeting brain tumors is its ability to cross the blood-brain barrier (BBB). Existing literature on anthracene (B1667546) derivatives, the class of compounds to which this compound belongs, indicates their ability to penetrate the BBB following parenteral administration. mdpi.comresearchgate.net

Specifically, studies on Emodin-8-O-glucoside have shown that it can penetrate the blood-brain barrier and distribute within the brain tissue. mdpi.comresearchgate.net This capability is considered a promising characteristic for its potential use in treating nervous system-related cancers. mdpi.com The demonstrated neuroprotective effects of Emodin-8-O-glucoside in models of cerebral ischemia-reperfusion injury further support its capacity to reach the central nervous system. mdpi.comresearchgate.net This inherent ability to cross the BBB is a significant advantage for a potential therapeutic agent aimed at treating brain tumors like glioblastoma.

Pharmacokinetic and Metabolic Fate of Aloe Emodin 8 O Beta D Glucopyranoside in Preclinical Models

Absorption Dynamics and Bioavailability Considerations

The absorption of aloe-emodin-8-O-beta-D-glucopyranoside is generally low in its intact form. Like many plant glycosides, its bioavailability is largely dependent on the metabolic activity within the gastrointestinal tract. The sugar moiety often needs to be cleaved for the active component, the aglycone (aloe-emodin), to be absorbed.

Pharmacokinetic studies on the aglycone, aloe-emodin (B1665711), show poor intestinal absorption and low bioavailability. cjnmcpu.com When administered orally to rats, the parent form of aloe-emodin was reportedly not absorbed as such; instead, its metabolites were the primary compounds detected in systemic circulation. researchgate.netnih.gov This suggests that this compound likely functions as a prodrug, releasing aloe-emodin upon hydrolysis in the gut.

Studies using in vitro models, such as the Caco-2 cell monolayer, have been employed to understand the intestinal transport of related compounds. For instance, when aloe-emodin was applied to Caco-2 cells, it was absorbed and extensively metabolized into its glucuronidated and sulfated forms. nih.gov The absorption percentage for aloe-emodin ranged from 6.60% to 11.32% across different concentrations in these models. nih.gov

The appearance of double peaks in the plasma concentration-time curves of aloe-emodin and its metabolites is a noted phenomenon. researchgate.net This is often attributed to enterohepatic recirculation or may occur when the glycoside form is hydrolyzed at different rates or locations in the gut, leading to staggered absorption of the released aglycone. nih.gov For instance, after oral administration of emodin-8-O-β-D-glucoside, a structurally similar compound, the time to maximum plasma concentration (Tmax) for its metabolites was generally less than 6 hours. researchgate.netresearchgate.net

Table 1: In Vitro Intestinal Absorption of Aloe-Emodin (Aglycone) in Caco-2 Cell Model This table illustrates the absorption and metabolism of aloe-emodin, the aglycone of this compound, after a 1-hour incubation.

| Initial Concentration (µM) | Aloe-Emodin Absorbed (nmol/cm²) | Metabolites (Glucuronides/Sulfates) Formed (nmol/cm²) |

| 5 | 0.13 | 0.06 |

| 10 | 0.86 | 0.12 |

| 50 | 2.51 | 0.92 |

| Data sourced from an in vitro study using Caco-2 cell monolayers. nih.gov |

Distribution Profiles in Tissues and Organs (e.g., Liver, Kidney, Brain, Intestine)

Following absorption, the metabolites of this compound are distributed to various tissues. The distribution pattern is largely dictated by the physicochemical properties of the circulating metabolites, primarily aloe-emodin and its conjugates.

Liver and Intestine: The liver is a primary site for the metabolism of anthraquinones and thus shows significant accumulation. Pharmacokinetic studies of aloe-emodin have shown that it and its metabolites tend to accumulate in the liver. researchgate.net Similarly, high concentrations of related anthraquinones are found in the colon. cjnmcpu.com Long-term use of plants containing these compounds has been associated with the accumulation of constituents like aloe-emodin-8-glucoside in the liver, kidney, and bile. mdpi.com

Brain: The ability of anthraquinone (B42736) glycosides to cross the blood-brain barrier (BBB) is a critical factor for their potential neurological effects. Studies on the related compound, emodin-8-O-glucoside, have shown that it can penetrate the BBB and distribute into brain tissue in preclinical models. mdpi.comnih.gov This suggests a potential for this compound or its metabolites to reach the central nervous system.

Kidney: The kidneys are involved in the excretion of these compounds and their metabolites. Accumulation in the kidneys has been noted, particularly with prolonged administration. mdpi.com

Table 2: Tissue Distribution of Aloe-Emodin and Related Anthraquinones in Mice This table shows the mean concentration of various anthraquinones in the liver and colon of mice after oral administration of a decoction containing these compounds.

| Compound | Mean Concentration in Liver (ng/g) | Mean Concentration in Colon (ng/g) |

| Rhein (B1680588) | ~1500 | ~4000 |

| Emodin (B1671224) | ~250 | ~2000 |

| Aloe-Emodin | ~100 | ~1000 |

| Rhein-8-O-β-D-glucoside | ~100 | ~1000 |

| Data are approximate values derived from graphical representations in the cited study. cjnmcpu.com |

Biotransformation Pathways and Metabolite Identification

This compound undergoes extensive biotransformation, primarily through the action of intestinal microflora and hepatic enzymes. The metabolic pathways are complex and involve several key reactions.

After oral administration of emodin-8-O-β-D-glucoside to rats, a study successfully identified several metabolites in the plasma, including the prototype emodin-8-O-β-D-glucoside, aloe-emodin-8-O-β-D-glucopyranoside, emodin, aloe-emodin, and hydroxyemodin. researchgate.netresearchgate.net This finding highlights the close metabolic relationship and interconversion between these anthraquinones.

Once aloe-emodin is released from its glycosidic bond, it is readily subjected to Phase II metabolism, with glucuronidation being a major pathway. This process, occurring in both the intestine and the liver, involves the attachment of glucuronic acid to the hydroxyl groups of aloe-emodin, which increases its water solubility and facilitates its excretion. researchgate.netnih.gov Studies on orally administered aloe-emodin in rats revealed that aloe-emodin glucuronides are the most abundant metabolites in systemic circulation. researchgate.netnih.gov In vitro studies using Caco-2 cells also confirm that aloe-emodin is significantly transformed into glucuronidated or sulfated forms during intestinal absorption. nih.gov

The initial and most critical step in the metabolism of this compound is the hydrolysis of the β-glycosidic bond. This reaction is primarily carried out by β-glucosidases produced by the intestinal microflora. cabidigitallibrary.org This enzymatic action cleaves the glucose molecule, liberating the aglycone, aloe-emodin, which can then be absorbed or further metabolized in the gut. While hepatic enzymes can also perform hydrolysis, the role of the gut microbiome is considered predominant for orally administered glycosides.

Hydroxylation is another potential metabolic pathway. In a toxicokinetics study, hydroxyemodin was identified as a metabolite in rats administered emodin-8-O-β-D-glucoside, indicating that hydroxylation reactions can occur within this class of compounds. researchgate.netresearchgate.net These reactions are typically catalyzed by cytochrome P450 enzymes in the liver. Information specifically on hydrogenation reactions for this compound is less defined in the reviewed literature.

There is significant evidence of interconversion among anthraquinones in vivo. A key study demonstrated that after administering emodin-8-O-β-D-glucoside to rats, aloe-emodin-8-O-β-D-glucopyranoside was detected as a metabolite. researchgate.net This suggests that metabolic pathways exist to convert emodin structures to aloe-emodin structures. Furthermore, after oral administration of aloe-emodin, its metabolite rhein (another anthraquinone) and rhein glucuronides were detected in plasma, indicating that aloe-emodin can be oxidized to form rhein. researchgate.netnih.gov These interconversions contribute to the complex pharmacokinetic profile and the spectrum of biological activity observed after administration of a single anthraquinone glycoside.

Table 3: Identified Metabolites Following Oral Administration of Emodin-8-O-β-D-glucoside in Rats This table lists the compounds detected in rat plasma, demonstrating the metabolic conversion pathways.

| Administered Compound | Detected Prototype | Detected Metabolites |

| Emodin-8-O-β-D-glucoside | Emodin-8-O-β-D-glucoside | This compound, Emodin, Aloe-emodin, Hydroxyemodin |

| Data sourced from a toxicokinetics study in rats. researchgate.netresearchgate.net |

Elimination Routes and Excretion Mechanisms

The elimination of this compound and its metabolites occurs through multiple pathways, primarily involving renal and fecal excretion. Following oral administration in preclinical rat models, a significant portion of the administered compound and its derivatives are found in both urine and feces.

Once absorbed and metabolized, the resulting compounds, including aloe-emodin and its conjugates, are eliminated from the body. Studies in Brown-Norway rats administered radiolabeled aloe-emodin showed that approximately 20% of the radioactivity was excreted in the urine, mainly as aloe-emodin, rhein, and their conjugates. nih.gov The majority, over 75%, was excreted in the feces, almost entirely as aloe-emodin. nih.gov This suggests that a substantial amount of the parent glycoside is hydrolyzed to its aglycone form, aloe-emodin, in the gastrointestinal tract, which is then eliminated. The terminal elimination half-life of aloe-emodin has been reported to be approximately 50 hours in rats. nih.gov

The excretion process involves the kidneys and the liver. Metabolites such as aloe-emodin glucuronides and rhein sulfates are excreted in bile or urine. researchgate.net The involvement of organic anion transporters (OATs) is also implicated in the renal excretion of these compounds. researchgate.net

Pharmacokinetic Interactions with Co-Administered Anthraquinones

The pharmacokinetic profile of this compound can be significantly influenced by the co-administration of other anthraquinones. Preclinical studies in rats with cerebral ischemia have demonstrated notable interactions between aloe-emodin and other anthraquinones like emodin, rhein, chrysophanol (B1684469), and physcion (B1677767).

When administered concurrently with emodin, rhein, chrysophanol, or physcion, the plasma levels of aloe-emodin were observed to increase. nih.gov Conversely, the plasma concentrations of emodin, rhein, and chrysophanol were found to decrease when co-administered with aloe-emodin. nih.gov This suggests a competitive interaction at the level of metabolic enzymes or transporters.

Specifically, certain anthraquinones have been shown to inhibit organic anion transporters (OATs), which are crucial for the excretion of many drugs and endogenous compounds. researchgate.net For instance, emodin, aloe-emodin, chrysophanol, and physcion have been found to markedly increase the inhibition of OAT3. researchgate.net Such interactions can alter the systemic exposure and clearance of co-administered drugs, potentially affecting their efficacy and safety profiles.

| Co-administered Anthraquinone | Effect on Aloe-emodin Plasma Levels | Effect on Co-administered Anthraquinone Plasma Levels |

| Emodin | Increased | Decreased |

| Rhein | Increased | Decreased |

| Chrysophanol | Increased | Decreased |

| Physcion | Increased | Not specified |

Influence of Pathophysiological States on Pharmacokinetics

The pharmacokinetic behavior of this compound and its aglycone, aloe-emodin, can be altered by various pathophysiological conditions. For instance, in a rat model of endotoxemia, which can induce conditions like sepsis and inflammation, the distribution of aloe-emodin was affected. researchgate.net Higher levels of aloe-emodin were reported in the liver, spleen, and renal tissues of healthy rats compared to those in experimental rats with endotoxemia. researchgate.net

Furthermore, in a mouse model of constipation, the colonic concentrations of several anthraquinone derivatives, including aloe-emodin, were found to be altered compared to control mice. cjnmcpu.com This indicates that gastrointestinal conditions can impact the local concentration and potentially the absorption and metabolism of these compounds.

Pathological states such as liver or kidney injury could theoretically impact the pharmacokinetics of aloe-emodin and its metabolites due to the significant role these organs play in its metabolism and excretion. researchgate.net For example, impaired liver function could lead to decreased glucuronidation, while compromised kidney function could reduce the efficiency of renal excretion of the metabolites.

Structure Activity Relationship Sar of Aloe Emodin 8 O Beta D Glucopyranoside and Its Analogues

Impact of Glycosylation on Biological Activity

Glycosylation, the enzymatic process that attaches a sugar moiety to a compound, plays a critical role in modifying the physicochemical and biological properties of anthraquinones like aloe-emodin (B1665711). The attachment of a β-D-glucopyranoside group to the aloe-emodin backbone to form Aloe-emodin-8-O-beta-D-glucopyranoside results in several key changes.

One of the most significant effects of glycosylation is the enhancement of aqueous solubility. nih.govresearchgate.net The sugar portion of the molecule increases its polarity, making it more soluble in water compared to its aglycone (non-sugar) form, aloe-emodin. nih.govresearchgate.netcymitquimica.com This improved solubility can, in turn, influence the compound's stability and bioavailability in biological systems. cymitquimica.com

Research indicates that while glycosylation alters physical properties, it does not necessarily diminish the inherent biological activity of the anthraquinone (B42736) core. nih.govresearchgate.net For instance, studies comparing aloe-emodin and its glycoside, Aloe-emodin-8-O-glucoside, found that both are potent binders to G-quadruplex DNA sequences, which is linked to their anticancer activity. acs.orgnih.gov Similarly, engineered E. coli have been used to produce glycosylated forms of emodin (B1671224) and aloe-emodin, with results showing that the glycosylated products retain biological activities, such as anticancer effects, comparable to the original compounds. nih.govresearchgate.net Furthermore, the glycosylation of anthraquinones like emodin is being explored as a strategy to potentially reduce the toxicity associated with the aglycone form. nih.gov

| Property | Aloe-emodin (Aglycone) | This compound (Glycoside) | Reference |

| Aqueous Solubility | Lower | Higher | nih.gov, cymitquimica.com, researchgate.net |

| Bioavailability | Influenced by lipophilicity | Potentially altered by glycosylation | cymitquimica.com |

| Biological Activity | Active | Activity retained or modulated | nih.gov, researchgate.net |

| Toxicity | Potential for toxicity with long-term use | Glycosylation explored to reduce toxicity | nih.gov |

| G-Quadruplex Binding | Potent binder | Potent binder | acs.org, nih.gov |

Role of Anthraquinone Scaffold Modifications

The 9,10-anthracenedione structure, which forms the backbone of anthraquinones, is a versatile scaffold for chemical modification. researchgate.net Alterations to this core structure are pivotal in defining the biological and pharmacological activities of the resulting derivatives. researchgate.netnih.gov The rigid, planar nature of the anthraquinone scaffold can limit its water solubility, but targeted modifications can overcome this and enhance bioactivity. nih.gov

Introducing various functional groups to the anthraquinone ring system can significantly improve interactions with biological targets. researchgate.net For example, adding polar substituents like hydroxyl or amino groups can enhance antibacterial effects. researchgate.netnih.gov The development of novel anthraquinone derivatives with improved anticancer properties often involves such subtle structural changes to increase potency and selectivity. researchgate.net

Beyond simple substitutions, more complex modifications are also employed. The conjugation of anthraquinones with molecules like fatty acids can increase the compound's lipophilicity, which facilitates its ability to permeate cell membranes. researchgate.net Researchers have also experimented with replacing or modifying linkers and other moieties attached to the anthraquinone core to develop new, potent inhibitors for specific targets, such as carbonic anhydrases. mdpi.com These studies underscore the importance of the anthraquinone scaffold as a tunable platform for drug design. researchgate.netnih.gov

Influence of Hydroxyl Group Substitution Patterns on Activity

The number and position of hydroxyl (-OH) groups on the anthraquinone scaffold are critical determinants of the biological activity of these compounds. researchgate.net The specific substitution pattern directly influences the molecule's electronic properties, its ability to form hydrogen bonds, and its interaction with biological macromolecules like proteins and DNA. researchgate.netnih.gov

For instance, the antioxidant capacity of anthraquinones is strongly affected by the arrangement of hydroxyl groups, as this influences the molecule's ability to scavenge free radicals. nih.gov In terms of anticancer activity, the substitution pattern is also key. Anthraquinones classified as 1,8-hydroxyquinones, a group that includes emodin, aloe-emodin, and rhein (B1680588), have been shown to possess a greater binding affinity for DNA compared to analogs with different hydroxylation patterns, such as chrysophanol (B1684469) and physcion (B1677767). researchgate.net This enhanced DNA interaction is believed to contribute to their cytotoxic effects. researchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking and other binding studies are powerful computational and experimental techniques used to investigate how a ligand, such as this compound, interacts with a biological target at the molecular level. mdpi.com These studies provide insights into binding modes and affinities, helping to elucidate the mechanisms of action.

Estrogen Receptors (ERs): A significant area of research for aloe-emodin and its analogs is their interaction with estrogen receptors, particularly ERα, which is a key factor in the progression of many breast cancers. nih.gov Studies have demonstrated that aloe-emodin can suppress breast cancer cell proliferation by targeting ERα. nih.gov Specifically, aloe-emodin treatment leads to the dissociation of the heat shock protein 90 (HSP90) from ERα, which in turn promotes the degradation of the ERα protein through a ubiquitin-dependent pathway. nih.gov This targeted degradation of ERα effectively inhibits its ability to promote cancer cell growth. While its close relative, emodin, also inhibits ERα, it does so through a distinct mechanism that does not involve promoting HSP90/ERα dissociation. nih.gov These findings suggest that aloe-emodin acts as an estrogen receptor modulator.

G-Quadruplex DNA: Beyond protein targets, binding studies have also explored the interaction of these compounds with nucleic acid structures. Both aloe-emodin and Aloe-emodin-8-O-glucoside have been identified as potent binders of G-quadruplex sequences, which are unique, four-stranded DNA structures found in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). acs.orgnih.gov The stabilization of these G-quadruplex structures by small molecules can inhibit gene expression and interfere with telomere maintenance, representing a promising strategy for cancer therapy. acs.orgnih.gov The high binding affinity (in the order of 10⁵ M⁻¹) of aloe-emodin and its glucoside to these sequences may be a key component of their anticancer activity. acs.orgnih.gov

Other Targets: this compound itself has been identified as a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme involved in metabolic regulation, with an IC₅₀ value of 26.6 μM. medchemexpress.combiocrick.commedchemexpress.com

| Compound | Target | Binding Affinity/Effect | Technique/Observation | Reference |

| Aloe-emodin | Estrogen Receptor α (ERα) | Induces ERα degradation via HSP90 dissociation | Western Blot, Cell Proliferation Assays | nih.gov |

| Aloe-emodin | G-Quadruplex DNA (c-KIT, c-MYC) | High binding affinity (Ka ~ 10⁵ M⁻¹) | Fluorescence Spectroscopy, Dye Displacement | acs.org, nih.gov |

| Aloe-emodin-8-O-glucoside | G-Quadruplex DNA (c-KIT, c-MYC) | High binding affinity (Ka ~ 10⁵ M⁻¹) | Fluorescence Spectroscopy, Dye Displacement | acs.org, nih.gov |

| Aloe-emodin-8-O-glucoside | Protein Tyrosine Phosphatase 1B (hPTP1B) | Moderate inhibitor (IC₅₀ = 26.6 μM) | Enzyme Inhibition Assay | medchemexpress.com, biocrick.com, medchemexpress.com |

Advanced Analytical and Omics Approaches in Aloe Emodin 8 O Beta D Glucopyranoside Research

Chromatographic and Spectrometric Quantification Methods

The accurate quantification of Aloe-emodin-8-O-beta-D-glucopyranoside in complex botanical matrices is fundamental for quality control and research. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the principal techniques employed for this purpose.

HPLC is a widely used technique for the separation and quantification of anthraquinones, including this compound, from plant extracts such as those from Rheum and Polygonum species. researchgate.netchemrevlett.com These methods typically utilize a reversed-phase column, most commonly a C18 column, for separation.

A representative HPLC method for the simultaneous determination of this compound and a related compound, emodin-8-O-beta-D-glucopyranoside, in processed Rheum palmatum employed an Agilent TC-C18 (2) column. researchgate.net The separation was achieved using a mobile phase of tetrahydrofuran and 1% glacial acetic acid in a 25:75 ratio. researchgate.net Detection is often performed using a UV-Vis or photodiode array (PDA) detector, with specific wavelengths chosen to maximize the absorbance of the target analyte; for instance, a detection wavelength of 410 nm has been utilized. researchgate.net The isocratic elution system allows for consistent and reproducible separation, making it suitable for routine quality control. oup.com

Table 1: Example HPLC Method Parameters for Anthraquinone (B42736) Glycoside Analysis

| Parameter | Condition |

| Column | Agilent TC-C18 (2) |

| Mobile Phase | Tetrahydrofuran : 1% Glacial Acetic Acid (25:75, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 410 nm |

| Column Temperature | 35 °C |

| Data sourced from a study on Rheum palmatum. researchgate.net |

For enhanced sensitivity and selectivity, UPLC-MS/MS methods are increasingly preferred. This technique couples the superior separation efficiency of UPLC, which uses columns with smaller particle sizes, with the precise detection and structural elucidation capabilities of tandem mass spectrometry. chemrevlett.com UPLC-MS/MS is particularly valuable for analyzing low-concentration analytes in complex matrices and for confirming the identity of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

A UPLC-MS/MS method was developed for the simultaneous determination of multiple anthraquinones in Polygonum multiflorum. mdpi.comnih.gov Such methods often operate the mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM) for quantitative analysis. nih.gov The fragmentation of anthraquinone glycosides in the mass spectrometer typically involves the elimination of the glucosyl residue, yielding a characteristic [aglycone–H]⁻ ion, which serves as a key identifier. nih.gov For instance, in ESI-MS analysis, this compound will produce a deprotonated molecular ion [M-H]⁻ and a fragment ion corresponding to the aloe-emodin (B1665711) aglycone.

Validation of analytical methods is crucial to ensure they are suitable for their intended purpose and yield reliable, reproducible data, as outlined by guidelines from the International Conference on Harmonisation (ICH). researchgate.netgavinpublishers.commdpi.com

Specificity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, specificity is confirmed by the resolution of the analyte peak from other peaks in the chromatogram. jfda-online.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in ranges such as 0.0396-1.188 µg with a high correlation coefficient (r = 0.9996). researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). researchgate.net

Recovery: Recovery experiments are performed to determine the accuracy of a method. A study quantifying Aloe-emodin-8-O-beta-D-glucoside reported a recovery of 97.09% ± 1.17%. rsc.org

Table 2: Validation Parameters for UPLC Quantification of Aloe-emodin-8-O-beta-D-glucoside

| Parameter | Result |

| Precision (RSD%) | 1.89% |

| Recovery (%) | 97.09 ± 1.17 |

| Linearity Range | 0.0396 - 1.188 µg |

| Correlation Coefficient (r) | 0.9996 |

| Data compiled from published UPLC validation studies. researchgate.netrsc.org |

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides a powerful tool to investigate the genetic basis of this compound biosynthesis. By comparing the gene expression profiles of plants with high and low concentrations of this compound, or across different tissues and developmental stages, researchers can identify candidate genes involved in its biosynthetic pathway. researchgate.net

Research on Reynoutria multiflora (syn. Polygonum multiflorum) has combined transcriptomic and metabolomic analyses to elucidate the biosynthesis of anthraquinones. researchgate.net This approach has led to the identification of differentially expressed genes (DEGs) that are significantly correlated with anthraquinone accumulation. nih.gov Key enzyme families, such as polyketide synthases (PKS), which are crucial for the formation of the anthraquinone backbone, are often a major focus. researchgate.net Furthermore, studies on related Reynoutria species have focused on validating stable reference genes, which is a critical prerequisite for accurate gene expression analysis via quantitative real-time PCR (qRT-PCR). researchgate.netnih.gov These foundational studies enable more precise investigations into the expression of genes responsible for the synthesis and modification (e.g., glycosylation) of aloe-emodin to produce this compound.

Proteomics and Protein Expression Analysis

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of this compound research, proteomics can identify and quantify the enzymes (proteins) that directly catalyze the steps in its biosynthetic pathway. This approach provides a direct link between genetic information (transcriptomics) and the functional machinery of the cell.

While specific proteomic studies targeting the entire this compound pathway are still an emerging area, the techniques are well-established for plant science. ecu.edu.au Methodologies such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry, or more advanced shotgun proteomics using liquid chromatography-mass spectrometry (LC-MS), can be used to analyze the proteome of relevant plant tissues. nih.gov By comparing the protein expression profiles under different conditions (e.g., comparing high-producing vs. low-producing plant varieties), researchers can identify key enzymes like polyketide synthases, cyclases, and glycosyltransferases that are upregulated in correlation with higher compound yields. This information is invaluable for understanding the regulation of the biosynthetic pathway and for potential metabolic engineering efforts.

Metabolomics Profiling

Metabolomics is the comprehensive analysis of all metabolites within a biological system. This "omics" approach provides a functional readout of the cellular state and is used to create a "metabolic fingerprint" of an organism. nih.gov In research involving this compound, metabolomics is used to understand its role within the broader metabolic network of the plant and to identify other related compounds. nih.gov

Techniques like UPLC-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for untargeted metabolomics studies on plants like Polygonum multiflorum and Aloe species. nih.govphcog.comnih.gov These analyses can distinguish between plant samples from different geographical origins or processing methods based on their unique metabolic profiles. phcog.com Such studies have successfully identified and differentiated a wide range of compounds, including stilbenes, flavonoids, and various anthraquinones, alongside this compound. nih.govfrontiersin.org By identifying metabolites that are correlated with the abundance of this compound, researchers can gain insights into related metabolic pathways and identify potential biomarkers for quality assessment. nih.gov

Network Pharmacology Approaches in this compound Research

Network pharmacology offers a systematic approach to understanding the complex interactions between drug molecules and biological systems. By constructing and analyzing networks of compound-target-pathway interactions, this methodology helps to elucidate the mechanisms of action of bioactive compounds, such as this compound. While specific network pharmacology studies focusing exclusively on this compound are not extensively documented, research on its aglycone, aloe-emodin, provides significant insights into its potential biological targets and pathways.

The core principle of network pharmacology in the context of a natural compound like this compound involves identifying its potential protein targets and then mapping these targets to specific signaling pathways and disease networks. This "drug-target-disease" network can reveal how the compound may exert its therapeutic effects through a multi-target, multi-pathway mechanism.

One of the known molecular targets of this compound is human protein tyrosine phosphatase 1B (hPTP1B), for which it acts as a moderate inhibitor. medchemexpress.combiocrick.comchemsrc.com PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target in the research of type 2 diabetes and obesity.

Furthermore, network pharmacology studies on the aglycone, aloe-emodin, have identified several key protein targets that are likely relevant to the biological activity of its glycoside form. A study on the mechanism of aloe-emodin in liver cancer identified core targets including AKT1, EGFR, ESR1, TP53, and SRC. frontiersin.org These proteins are involved in critical cellular processes, and their modulation by aloe-emodin suggests a potential mechanism for its observed anti-cancer effects.

The pathways associated with these targets are central to many disease processes. For instance, the PI3K-Akt signaling pathway, in which AKT1 is a crucial component, is fundamental to cell growth, proliferation, and survival. frontiersin.org The TNF signaling pathway is a key regulator of inflammation, while the p53 signaling pathway is a critical tumor suppressor pathway. frontiersin.org By interacting with multiple nodes within these interconnected pathways, this compound may exert a synergistic effect that is more potent than targeting a single protein.

The following tables summarize the identified and predicted protein targets, their associated signaling pathways, and the potential related diseases based on the current understanding of this compound and its aglycone.

Table 1: Potential Protein Targets of this compound

| Target Protein | Gene Symbol | Function |

| Protein Tyrosine Phosphatase 1B | PTPN1 | Negative regulator of insulin and leptin signaling |

| RAC-alpha serine/threonine-protein kinase | AKT1 | Regulates cell survival, proliferation, and metabolism |

| Epidermal growth factor receptor | EGFR | Regulates cell growth and differentiation |

| Estrogen receptor alpha | ESR1 | Mediates the physiological effects of estrogen |

| Cellular tumor antigen p53 | TP53 | Tumor suppressor that regulates cell cycle and apoptosis |

| Proto-oncogene tyrosine-protein kinase Src | SRC | Regulates cell growth, division, and survival |